Fmoc-D-phenylalanine Fmoc-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 86123-10-6
VCID: VC21543191
InChI: InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

Fmoc-D-phenylalanine

CAS No.: 86123-10-6

Cat. No.: VC21543191

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-phenylalanine - 86123-10-6

CAS No. 86123-10-6
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Standard InChI InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Standard InChI Key SJVFAHZPLIXNDH-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

PropertyValue
Chemical Name(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
Common NameFmoc-D-Phe-OH
CAS Number86123-10-6
Molecular FormulaC₂₄H₂₁NO₄
Molecular Weight387.44 g/mol
Physical FormWhite crystalline powder
Melting Point183°C
Specific Optical Rotation+38° to +42° (20°C, c=1 in DMF)

Structural Characteristics

Fmoc-D-phenylalanine contains several key structural elements that contribute to its functionality in peptide synthesis and other applications:

  • The Fmoc protecting group (9-fluorenylmethoxycarbonyl), which shields the amino group during peptide bond formation

  • The D-configuration of the phenylalanine component, providing the opposite stereochemistry to the naturally occurring L-isomer

  • A carboxylic acid group that enables peptide bond formation

  • A hydrophobic benzyl side chain that contributes to structural stability in peptides and self-assembly properties

Synthesis Methodologies

Several approaches have been developed for the synthesis of Fmoc-D-phenylalanine, with methods focusing on maintaining high optical purity and yield.

Standard Synthesis Protocol

A simple and efficient synthesis method starts with commercially available D-phenylalanine as the starting material. This approach yields Fmoc-D-phenylalanine with high optical purity, making it suitable for peptide synthesis applications that require stereochemical precision .

The typical reaction involves:

  • Treatment of D-phenylalanine with Fmoc chloride

  • Reaction under basic conditions

  • Purification to obtain the final product with high optical purity

Alternative Synthesis Approaches

For specialized applications requiring modified Fmoc-D-phenylalanine derivatives, more complex synthesis pathways have been developed. These methods can introduce additional functional groups at specific positions of the phenylalanine structure while maintaining the D-configuration and Fmoc protection .

Physical and Chemical Properties

Fmoc-D-phenylalanine exhibits several distinctive physical and chemical properties that influence its behavior in various research applications.

Solubility Profile

SolventSolubility
WaterPoor
MethanolGood
EthanolGood
Dimethylformamide (DMF)Excellent
Dimethyl sulfoxide (DMSO)Excellent
DichloromethaneModerate

Stability Characteristics

Fmoc-D-phenylalanine demonstrates good stability under standard laboratory conditions but may undergo degradation when exposed to:

  • Strong acids (causing Fmoc group cleavage)

  • Strong bases (potentially causing racemization)

  • Extended exposure to high temperatures

  • UV radiation (affecting the Fmoc group)

Applications in Research

Fmoc-D-phenylalanine finds extensive applications across multiple scientific disciplines, with particularly important roles in peptide synthesis and drug development.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-D-phenylalanine serves as a key building block that allows for the selective modification of amino acids during peptide formation. The Fmoc protecting group enables controlled deprotection conditions compatible with various side-chain protecting groups, making it ideal for creating complex peptide sequences with high purity .

The incorporation of D-phenylalanine into peptides can:

  • Enhance peptide stability against enzymatic degradation

  • Modify secondary structure formation

  • Alter biological activity compared to L-amino acid counterparts

  • Create peptides with unique conformational properties

Drug Development

Fmoc-D-phenylalanine plays a significant role in the design and development of peptide-based pharmaceuticals:

  • It contributes to creating peptide-based drugs with enhanced stability in biological environments

  • The D-configuration can improve resistance to proteolytic degradation, extending drug half-life

  • The compound enables the development of pharmaceuticals that target specific biological pathways with improved therapeutic efficacy

  • Its incorporation can enhance bioavailability of therapeutic agents in pharmaceutical formulations

Biotechnology Applications

In biotechnology research, Fmoc-D-phenylalanine enables:

  • Creation of peptide libraries for screening potential drug candidates

  • Development of peptide-based biosensors

  • Production of antimicrobial peptides with enhanced stability

  • Engineering of peptides with novel biological functions

Self-Assembly and Hydrogel Formation

One of the most fascinating properties of Fmoc-D-phenylalanine is its ability to self-assemble into supramolecular structures. Research has demonstrated that:

  • Fmoc-D-phenylalanine can form hydrogels through self-assembly processes

  • These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing

  • The self-assembly process involves multiple non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions

A study on the self-assembly of Fmoc-phenylalanine derivatives revealed that:

  • Physical and thermal stimuli can induce gel formation above critical concentrations

  • The Fmoc group, the covalent linkage between Fmoc and phenylalanine, the flexibility of the phenylalanine side chain, pH, and buffer ions all play roles in self-assembly

  • A polymorphic transition occurs when Fmoc-phenylalanine transitions to hydrogel form

Neuroscience Research

Fmoc-D-phenylalanine contributes to neuroscience research through:

  • Studies related to neurotransmitter pathways

  • Understanding the role of peptides in brain function and behavior

  • Developing treatments for neurodegenerative diseases

  • Investigating neuropeptide functions and signaling mechanisms

Comparison with Related Compounds

Fmoc-D-phenylalanine vs. Fmoc-L-phenylalanine

The D and L isomers differ primarily in their stereochemistry, which results in distinct properties:

PropertyFmoc-D-phenylalanineFmoc-L-phenylalanine
Specific Rotation+38° to +42° (20°C, DMF)-37° to -42° (20°C, DMF)
Natural OccurrenceSynthetic, non-proteinogenicDerived from natural amino acid
Peptide ConformationInduces different secondary structuresForms standard α-helices and β-sheets
Biological StabilityHigher resistance to proteolytic enzymesStandard proteolytic susceptibility

Comparison with Derivative Compounds

Research comparing Fmoc-phenylalanine with corresponding peptoid derivatives revealed significant differences in self-assembly behavior:

  • While Fmoc-phenylalanine amino acids assemble into one-dimensional (1D) nanofibrils, Fmoc-peptoid analogues preferentially form two-dimensional (2D) nano- and microsheets

  • These 2D structures ultimately adopt crystalline states rather than hydrogel networks

  • Crystal diffraction analysis suggests that hydrogen bonding of the carbamate group in Fmoc-phenylalanine is crucial for directing unilateral 1D growth of fibrils

  • The peptoid analogues, lacking these specific hydrogen bonding capabilities, rely primarily on π-π interactions, which favor assembly into 2D architectures

Recent Research Trends

Current research involving Fmoc-D-phenylalanine focuses on several emerging areas:

Advanced Drug Delivery Systems

Recent studies are exploring the use of Fmoc-D-phenylalanine-based hydrogels as controlled release systems for pharmaceutical compounds. The self-assembly properties of these materials allow for the creation of drug delivery vehicles with tunable release profiles .

Biomaterial Development

Researchers are investigating Fmoc-D-phenylalanine derivatives in creating functional biomaterials for tissue engineering and regenerative medicine applications. The ability to form supramolecular structures with defined properties makes these compounds promising candidates for scaffold materials .

Modified Derivatives for Enhanced Functionality

Development of specialized Fmoc-D-phenylalanine derivatives, such as Fmoc-3,4-dichloro-D-phenylalanine and Fmoc-3-(Boc-aminomethyl)-D-phenylalanine, provides expanded capabilities for specific research applications, including bioconjugation and targeted drug delivery systems .

Practical Considerations in Laboratory Use

Quality Assessment

When evaluating Fmoc-D-phenylalanine for research applications, several quality parameters should be considered:

ParameterStandard SpecificationMethod
AppearanceWhite to off-white crystalline powderVisual inspection
Chemical Purity≥98.0%HPLC
Optical PuritySpecific rotation +38° to +42°Polarimetry
Melting Point183°CDifferential scanning calorimetry
Structure VerificationConsistent with C₂₄H₂₁NO₄NMR, IR, MS

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